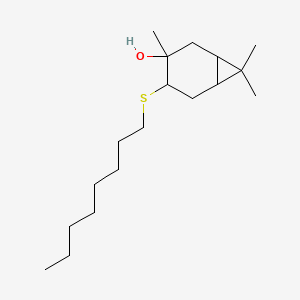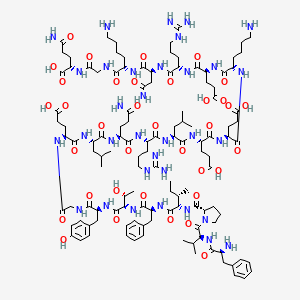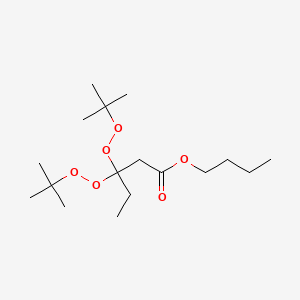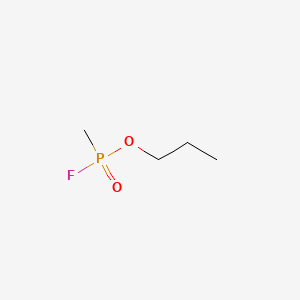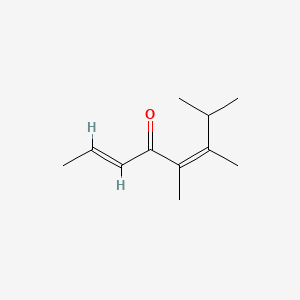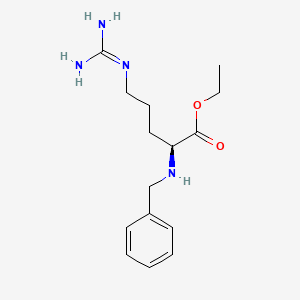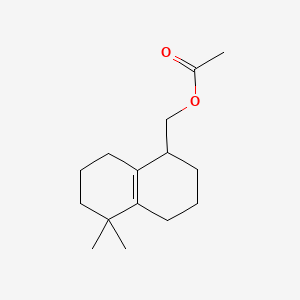
Octahydro-5,5-dimethylnaphthalene-1-methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-5,5-dimethylnaphthalene-1-methyl acetate is a chemical compound with the molecular formula C15H24O2 and a molecular weight of 236.35 g/mol. It is known for its unique structure, which includes a naphthalene ring system that is fully hydrogenated and substituted with methyl and acetate groups. This compound is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of Octahydro-5,5-dimethylnaphthalene-1-methyl acetate typically involves the hydrogenation of a naphthalene derivative followed by acetylation. The reaction conditions often include the use of hydrogen gas in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Octahydro-5,5-dimethylnaphthalene-1-methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the acetate group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles such as amines or thiols.
Applications De Recherche Scientifique
Octahydro-5,5-dimethylnaphthalene-1-methyl acetate is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies involving reaction mechanisms and catalysis.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Octahydro-5,5-dimethylnaphthalene-1-methyl acetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Octahydro-5,5-dimethylnaphthalene-1-methyl acetate can be compared with other similar compounds such as:
Octahydro-1-naphthyl acetate: Similar structure but lacks the methyl substitution.
Hexahydro-1-naphthyl acetate: Partially hydrogenated naphthalene ring.
Decahydro-2-naphthyl acetate: Fully hydrogenated with different substitution patterns.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Propriétés
Numéro CAS |
93919-51-8 |
|---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
(5,5-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-1-yl)methyl acetate |
InChI |
InChI=1S/C15H24O2/c1-11(16)17-10-12-6-4-8-14-13(12)7-5-9-15(14,2)3/h12H,4-10H2,1-3H3 |
Clé InChI |
SPHWOTDTYVMNCC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1CCCC2=C1CCCC2(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



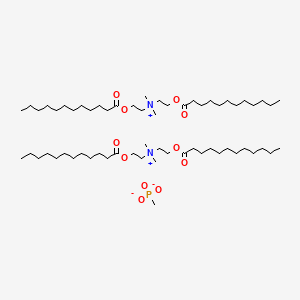

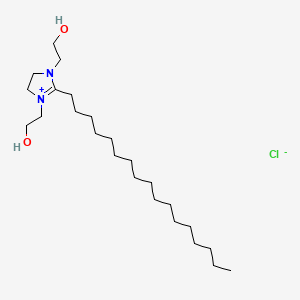
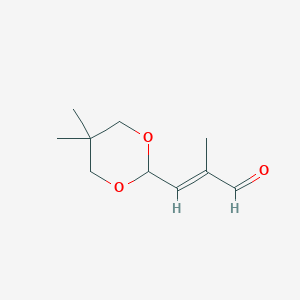
![1,2,3,3',3a,4,4',6,7,7a-Decahydrospiro[4,7-methano-5H-indene-5,2'-[2H]pyran]](/img/structure/B12675092.png)

